molecular formula C24H20O B14675260 14-propyl-14H-dibenzo[a,j]xanthene CAS No. 37097-14-6

14-propyl-14H-dibenzo[a,j]xanthene

Cat. No.: B14675260
CAS No.: 37097-14-6
M. Wt: 324.4 g/mol
InChI Key: OSZWSSXJFIRCQQ-UHFFFAOYSA-N
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Description

14-Propyl-14H-dibenzo[a,j]xanthene is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmaceutical applications, including antiviral, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a propyl group at the 14th position, contributes to its distinct chemical and physical properties.

Preparation Methods

The synthesis of 14-propyl-14H-dibenzo[a,j]xanthene can be achieved through various methods. One common approach involves the condensation reaction between β-naphthol and propyl aldehydes in the presence of a catalytic system. For instance, a synergetic catalytic system combining basic bleaching earth clay and PEG-600 has been shown to be effective . This method offers advantages such as catalyst recyclability, superior product yield, shorter reaction time, and the avoidance of hazardous reagents.

Another method involves the use of ionic liquids with multi-SO3H groups as catalysts for the one-pot condensation of 2-naphthol with aldehydes . This approach is known for its safety, mild conditions, short reaction times, high yields, and simplicity.

Chemical Reactions Analysis

14-Propyl-14H-dibenzo[a,j]xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

14-Propyl-14H-dibenzo[a,j]xanthene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 14-propyl-14H-dibenzo[a,j]xanthene involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound can also intercalate into DNA, inhibiting the replication of viruses and cancer cells . The specific pathways involved depend on the biological context and the target organism.

Comparison with Similar Compounds

14-Propyl-14H-dibenzo[a,j]xanthene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

37097-14-6

Molecular Formula

C24H20O

Molecular Weight

324.4 g/mol

IUPAC Name

2-propyl-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene

InChI

InChI=1S/C24H20O/c1-2-7-20-23-18-10-5-3-8-16(18)12-14-21(23)25-22-15-13-17-9-4-6-11-19(17)24(20)22/h3-6,8-15,20H,2,7H2,1H3

InChI Key

OSZWSSXJFIRCQQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(C=CC3=CC=CC=C32)OC4=C1C5=CC=CC=C5C=C4

Origin of Product

United States

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